3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid
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Overview
Description
3-Bromo-2-(3’-methoxybenzyloxy)phenylboronic acid is a chemical compound with the molecular formula C14H14BBrO4 . Its molecular weight is 336.97 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-(3’-methoxybenzyloxy)phenylboronic acid consists of a phenylboronic acid core, with a bromo group at the 3-position and a methoxybenzyloxy group at the 2-position .Physical And Chemical Properties Analysis
3-Bromo-2-(3’-methoxybenzyloxy)phenylboronic acid is a solid with a melting point of 86-91 °C (lit.) .Scientific Research Applications
Preparation of Bicyclic Substituted Hydroxyphenylmethanone
This compound can be used as a reagent for the preparation of bicyclic substituted hydroxyphenylmethanone . These types of compounds are often used in the development of various pharmaceuticals due to their unique chemical properties.
Treatment of Estrogen-Dependent Diseases
The compound has been noted for its potential use in the treatment of estrogen-dependent diseases such as breast cancer and endometriosis . This is likely due to its ability to interact with estrogen receptors, although the exact mechanism of action would need to be determined through further research.
Synthesis of Biologically Active Compounds
The compound can be used in the synthesis of various biologically active compounds . These could include a wide range of substances, from pharmaceutical drugs to agricultural chemicals.
Research into Boronic Acids & Derivatives
As a boronic acid, this compound can be used in research into the properties and potential applications of boronic acids and their derivatives . Boronic acids are a class of compounds that have been used in a wide range of applications, from materials science to medicinal chemistry.
Mechanism of Action
Target of Action
It is known that boronic acids and their derivatives often interact with proteins and enzymes that have diol-containing residues, such as serine and threonine .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins and enzymes, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by their ability to form reversible covalent bonds with target molecules .
Result of Action
Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting they may have a variety of potential effects .
Action Environment
Factors such as ph and temperature can influence the stability and reactivity of boronic acids .
properties
IUPAC Name |
[3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BBrO4/c1-19-11-5-2-4-10(8-11)9-20-14-12(15(17)18)6-3-7-13(14)16/h2-8,17-18H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPYQBOHAURAQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC2=CC(=CC=C2)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BBrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584589 |
Source
|
Record name | {3-Bromo-2-[(3-methoxyphenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
849052-24-0 |
Source
|
Record name | {3-Bromo-2-[(3-methoxyphenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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